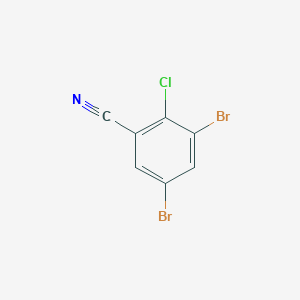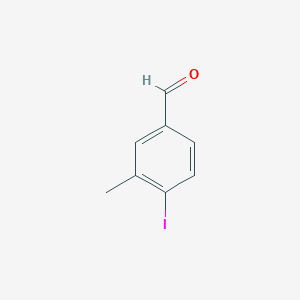
1-(Tert-butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid
描述
1-(Tert-butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid: is a chemical compound that features a piperidine ring substituted with a tert-butoxycarbonyl group, a phenyl group, and a carboxylic acid group. This compound is often used in organic synthesis, particularly in the protection of amine groups due to the presence of the tert-butoxycarbonyl group, which is a common protecting group in peptide synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the cyclization of appropriate precursors.
Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts alkylation or other suitable aromatic substitution reactions.
Protection with Tert-butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.
Industrial Production Methods: Industrial production of this compound may involve continuous flow microreactor systems for the efficient introduction of the tert-butoxycarbonyl group . This method allows for better control over reaction conditions and yields.
化学反应分析
Types of Reactions: 1-(Tert-butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Deprotection: Removal of the tert-butoxycarbonyl group using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.
Substitution Reactions: The phenyl group can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to other functional groups.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts.
Oxidation/Reduction: Reducing agents like lithium aluminum hydride or oxidizing agents like potassium permanganate.
Major Products:
Deprotection: The major product is the free amine after removal of the tert-butoxycarbonyl group.
Substitution: Substituted phenyl derivatives.
Oxidation/Reduction: Alcohols or other oxidized products.
科学研究应用
Chemistry: 1-(Tert-butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid is widely used in organic synthesis as a protecting group for amines, facilitating the synthesis of complex molecules .
Biology and Medicine: In medicinal chemistry, this compound is used in the synthesis of peptide-based drugs and other bioactive molecules. The tert-butoxycarbonyl group helps in the selective protection and deprotection of functional groups during multi-step synthesis .
Industry: The compound is used in the production of pharmaceuticals and fine chemicals, where precise control over functional group protection is essential .
作用机制
The mechanism of action of 1-(tert-butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid primarily involves its role as a protecting group. The tert-butoxycarbonyl group stabilizes the amine by forming a carbamate, which can be selectively removed under acidic conditions . This allows for the selective manipulation of other functional groups in the molecule without affecting the protected amine.
相似化合物的比较
Phenylmethoxycarbonyl (Carbobenzoxy or Cbz): Another protecting group for amines, stable under acidic and basic conditions but cleaved by catalytic hydrogenation.
Methoxycarbonyl Derivatives: Less stable compared to tert-butoxycarbonyl due to the formation of less substituted carbocations.
Uniqueness: 1-(Tert-butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid is unique due to the stability of the tert-butyl carbocation, which makes the tert-butoxycarbonyl group a preferred choice for protecting amines in various synthetic applications .
属性
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpiperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-9-13(15(19)20)14(11-18)12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCTXOGRWQLHBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


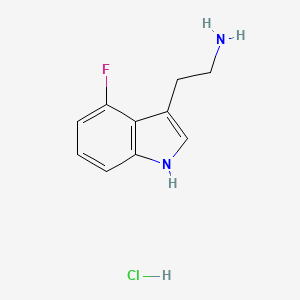
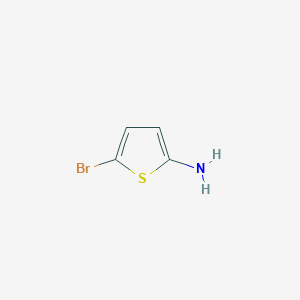
![(4AS,7AS)-Tert-butyl hexahydropyrrolo[3,4-B][1,4]oxazine-4(4AH)-carboxylate](/img/structure/B3086558.png)
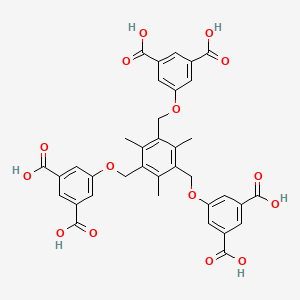
![Methyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate](/img/structure/B3086571.png)
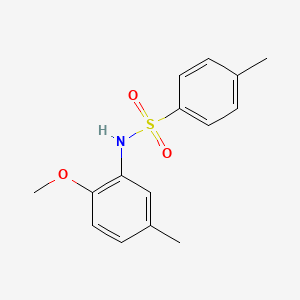
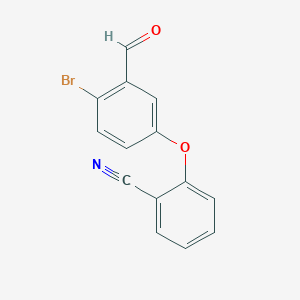
![Benzyl 2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B3086597.png)
![tert-Butyl 6-bromo-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B3086598.png)
![6-Bromo-1'-methylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3086600.png)
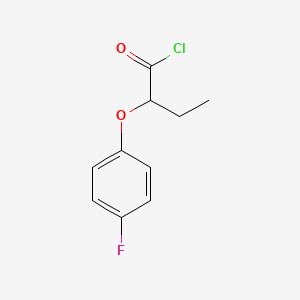
![6,7-Dihydro-5h-pyrrolo[2,1-c][1,2,4]triazole hydrochloride](/img/structure/B3086626.png)
